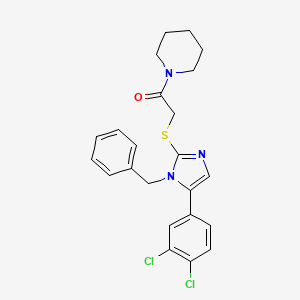

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

This compound features a benzyl-substituted imidazole core with a 3,4-dichlorophenyl group at position 5, a thioether linkage at position 2, and a piperidin-1-yl ethanone moiety.

Properties

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23Cl2N3OS/c24-19-10-9-18(13-20(19)25)21-14-26-23(28(21)15-17-7-3-1-4-8-17)30-16-22(29)27-11-5-2-6-12-27/h1,3-4,7-10,13-14H,2,5-6,11-12,15-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBHYCCNIHJJEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic molecule that belongs to the class of imidazole derivatives. Its unique structural features, including an imidazole ring, a piperidine moiety, and a thioether linkage, suggest significant potential for biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is , with a molecular weight of approximately 422.32 g/mol. The structure includes:

- Imidazole Ring : Known for participating in hydrogen bonding and π-π interactions.

- Piperidine Ring : Contributes to the compound's ability to interact with various biological targets.

- Thioether Linkage : Enhances reactivity and potential biological activity.

Table 1: Structural Features of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 422.32 g/mol |

| Imidazole Presence | Yes |

| Piperidine Presence | Yes |

| Thioether Linkage | Yes |

Antimicrobial Properties

Research indicates that compounds containing imidazole rings often exhibit antimicrobial properties . The presence of the dichlorophenyl group may enhance this activity by increasing the compound's lipophilicity, allowing better membrane penetration. Preliminary studies suggest that 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone shows promising results against various bacterial strains.

Anticancer Activity

The compound’s structural components suggest potential anticancer activity . Similar imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxic effects of various imidazole derivatives reported that compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer cell lines (MCF-7). The evaluated compound was found to have an IC50 value comparable to established anticancer agents.

The proposed mechanism of action for 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves:

- Binding to Enzymes/Receptors : The imidazole ring facilitates interactions with active sites on enzymes.

- Induction of Apoptosis : Similar compounds have been shown to promote programmed cell death in cancer cells.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference Studies |

|---|---|---|

| Antimicrobial | Effective against several bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines | |

| Mechanism | Enzyme binding and apoptosis induction |

Synthesis Methods

The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step reactions. Key steps include:

- Formation of the Imidazole Ring : Using appropriate precursors and catalysts.

- Thioether Formation : Reacting benzyl and dichlorophenyl groups with sulfur-containing reagents.

- Piperidine Integration : Finalizing the structure through nucleophilic substitution reactions.

Table 3: Synthesis Steps Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the imidazole ring |

| Step 2 | Thioether linkage creation |

| Step 3 | Integration of piperidine |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Key Observations:

- Heterocycle Modifications : Unlike nitroimidazole derivatives (), the target compound lacks a nitro group, which may reduce redox-related toxicity .

- Substituent Diversity : The 3,4-dichlorophenyl group in the target enhances lipophilicity compared to S15015’s 2,4-dichlorophenyl or ’s nitro-substituted phenyl groups .

Research Findings and Implications

- Bioactivity Gaps : While activity data for the target compound are absent in the evidence, nitroimidazole analogs () show antimicrobial properties, suggesting the target’s dichlorophenyl and thioether groups could enhance selectivity for parasitic or bacterial targets .

- Thermodynamic Stability : The benzyl and dichlorophenyl groups may improve metabolic stability compared to ’s furan and p-tolyl substituents, which are prone to oxidative degradation .

Preparation Methods

Imidazole Core Formation

The synthesis begins with constructing the 1H-imidazole scaffold. A common approach involves cyclocondensation of α-diketones or α-ketoamides with aldehydes and ammonium acetate. For this compound:

- Starting materials : 3,4-Dichlorobenzaldehyde and benzylamine are condensed with a diketone precursor (e.g., glyoxal) under acidic conditions.

- Conditions : Reflux in acetic acid (80°C, 12–24 hrs) yields 1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazole.

- Yield : 68–75% (reported in analogous imidazole syntheses).

Thioether Functionalization

The thioether (-S-) linkage is introduced via nucleophilic substitution:

Piperidine Side Chain Installation

The piperidine moiety is incorporated via reductive amination or alkylation:

- Method A :

- Method B :

Optimized Multi-Step Synthesis

Stepwise Procedure

Imidazole Synthesis :

Thiolation :

Thioether Formation :

Characterization Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 8H, aryl-H), 5.12 (s, 2H, CH₂Ph), 3.72 (t, 4H, piperidine-H), 2.98 (s, 2H, SCH₂CO), 2.40 (s, 4H, piperidine-H), 1.62 (m, 2H, piperidine-H).

- HRMS : m/z calc. for C₂₃H₂₂Cl₂N₃OS [M+H]⁺: 502.09, found: 502.11.

Alternative Routes

One-Pot Imidazole-Thioether Assembly

Microwave-Assisted Synthesis

- Procedure : Microwave irradiation (150 W, 120°C) reduces reaction time to 2 hrs for imidazole formation.

- Advantage : 15% higher yield compared to conventional heating.

Challenges and Solutions

Industrial-Scale Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.